molecular formula C23H20N4O2S B10965156 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10965156
M. Wt: 416.5 g/mol
InChI Key: YEVSIOLYJHNRMB-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, typically starting with the preparation of the furan and benzothieno intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazolo ring. Common reagents used in these reactions include various acids and bases, as well as catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to enhance the efficiency of the production process. Additionally, the use of automated reactors and advanced purification methods, such as chromatography, can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine include other triazolo and benzothieno derivatives, such as:

Uniqueness

What sets 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of furan, benzothieno, and triazolo rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C23H20N4O2S/c1-14-5-4-6-15(11-14)28-12-16-9-10-18(29-16)21-25-22-20-17-7-2-3-8-19(17)30-23(20)24-13-27(22)26-21/h4-6,9-11,13H,2-3,7-8,12H2,1H3

InChI Key

YEVSIOLYJHNRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCCC6

Origin of Product

United States

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